molecular formula C10H14N2 B13890734 (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B13890734
M. Wt: 162.23 g/mol
InChI Key: PNNMNLLCHYHPBH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrrolidine ring, a saturated nitrogen heterocycle, directly linked to a 2-methylpyridine group. The saturated, three-dimensional pyrrolidine scaffold is prized for its ability to efficiently explore pharmacophore space and influence the stereochemistry and physicochemical properties of lead compounds . The specific (R)-enantiomer provided is particularly valuable for developing selective ligands, as the distinct spatial orientation of its substituents enables differential binding to enantioselective biological targets, such as proteins and receptors . This compound serves as a versatile building block in pharmaceutical research, especially for projects aiming to leverage three-dimensional molecular complexity to improve solubility and other ADME properties . The pyrrolidine ring is a common feature in U.S. FDA-approved drugs and natural products with a range of biological activities . Researchers can utilize this chiral chemical reagent in the synthesis of novel molecules for the treatment of human diseases, including potential applications in central nervous system disorders, and as anti-inflammatory, anticancer, or antibacterial agents . CAS Number : 2703745-88-2 Molecular Formula : C10H16Cl2N2 Molecular Weight : 235.15 g/mol SMILES : CC1=NC=CC=C1[C@@H]2NCCC2.[H]Cl.[H]Cl This product is provided for laboratory and research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3/t10-/m1/s1

InChI Key

PNNMNLLCHYHPBH-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC=N1)[C@H]2CCCN2

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2

Origin of Product

United States

Synthetic Methodologies and Enantioselective Approaches to R 2 Methyl 3 Pyrrolidin 2 Yl Pyridine

Overview of Established Synthetic Routes

Established synthetic routes to (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine and analogous compounds typically involve a multi-step sequence. These methods can be broadly categorized by their approach to constructing the pyridine (B92270) ring system and introducing the chiral pyrrolidine (B122466) ring.

Stepwise Construction of the Pyridine Ring System

The synthesis of the 2-methyl-3-substituted pyridine core is a crucial first step. A common strategy involves the preparation of a suitable pyridine precursor, such as 2-methyl-3-bromopyridine, which can then be functionalized with the pyrrolidine moiety.

One established method for the synthesis of 2-methyl-3-bromopyridine begins with the nitration of 2-chloropyridine (B119429) to yield 2-chloro-3-nitropyridine. This is followed by a reaction with diethyl malonate in the presence of a base, which, after hydrolysis and decarboxylation, affords 2-methyl-3-nitropyridine. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction, can then introduce the bromo substituent at the 3-position. google.comgoogle.compatsnap.com

Another approach involves the direct bromination of 2-methylpyridine (B31789) (2-picoline). However, this method can lead to a mixture of isomers, necessitating careful purification. chemicalbook.com The synthesis of 2-bromo-3-methylpyridine (B184072) can also be achieved from 2-bromopyridine (B144113) through lithiation and subsequent methylation. guidechem.com

Table 1: Selected Methods for the Synthesis of 2-Methyl-3-bromopyridine

Starting Material Key Reagents Product Reference
2-Chloro-3-nitropyridine 1. Diethyl malonate, Na 2-Methyl-3-nitropyridine google.compatsnap.com
2-Methyl-3-aminopyridine HBr, Br₂, NaNO₂ 2-Methyl-3-bromopyridine google.comgoogle.com
2-Bromopyridine n-BuLi, Methyl iodide 2-Methyl-3-bromopyridine guidechem.com

This table is interactive and can be sorted by column.

Once the 2-methyl-3-halopyridine is obtained, the subsequent coupling with a pyrrolidine precursor is a key step. This is often achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, or through nucleophilic aromatic substitution. acs.orgnih.gov

Stereoselective Introduction of the Pyrrolidine Moiety

The introduction of the pyrrolidine ring at the 3-position of the pyridine core with the correct (R) stereochemistry is a critical and challenging aspect of the synthesis. Several strategies have been developed for analogous compounds, which can be adapted for the target molecule.

One common approach involves the coupling of the pre-formed 2-methyl-3-halopyridine with an enantiomerically pure pyrrolidine derivative. For example, (R)-N-Boc-2-lithiopyrrolidine, generated from (R)-N-Boc-pyrrolidine, can be coupled with 2-methyl-3-bromopyridine. Subsequent deprotection of the Boc group would yield the desired product.

Alternatively, a racemic mixture of 2-methyl-3-(pyrrolidin-2-yl)pyridine (B22804) can be synthesized first, followed by chiral resolution. A common synthetic route to the racemic compound involves the reaction of 2-methyl-3-lithiopyridine with N-vinyl-2-pyrrolidinone. chemicalbook.comprepchem.comwikipedia.org The resulting intermediate can then be subjected to reduction and cyclization to form the pyrrolidinylpyridine structure. The stereoselective reduction of a cyclic N-acyliminium ion intermediate can also be employed to introduce the desired stereochemistry. acs.orgbeilstein-journals.orgnih.govbeilstein-journals.orgnih.gov

Strategies for Chiral Resolution and Enantiomeric Enrichment

When a racemic mixture of 2-methyl-3-(pyrrolidin-2-yl)pyridine is synthesized, chiral resolution is necessary to isolate the desired (R)-enantiomer. This can be achieved through several methods:

Formation of Diastereomeric Salts: The racemic mixture can be treated with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers on both analytical and preparative scales.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. researchgate.netmdpi.com

Novel and Green Synthetic Protocols

In recent years, there has been a significant push towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. These include catalytic asymmetric synthesis and biocatalytic approaches.

Catalytic Asymmetric Synthesis (e.g., organocatalysis, metal-catalyzed)

Catalytic asymmetric synthesis aims to directly generate the desired enantiomer, avoiding the need for chiral auxiliaries or resolution steps.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have emerged as powerful tools for asymmetric synthesis. nih.govmdpi.comresearchgate.netnih.gov For the synthesis of this compound, an organocatalytic asymmetric Michael addition of a nucleophile to a 2-methyl-3-vinylpyridine derivative, followed by cyclization, could be a plausible route. Cinchona alkaloid-derived catalysts have also shown great promise in asymmetric catalysis. rsc.org

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysts, particularly those based on rhodium, palladium, and iridium, are widely used for enantioselective transformations. nih.govacs.orgox.ac.uksnnu.edu.cnnih.govelsevier.com For instance, a rhodium-catalyzed asymmetric hydrogenation of a suitably functionalized 2-methyl-3-(pyrrolin-2-yl)pyridine precursor could yield the desired (R)-enantiomer with high enantioselectivity.

Table 2: Potential Catalytic Asymmetric Approaches

Catalytic System Reaction Type Potential Substrate Desired Outcome
Chiral Phosphoric Acid Asymmetric Hydrogenation 2-Methyl-3-(1H-pyrrol-2-yl)pyridine This compound
Proline Derivative Asymmetric Michael Addition 2-Methyl-3-vinylpyridine and a nitrogen-containing nucleophile Chiral precursor to the pyrrolidine ring
Rhodium-Chiral Ligand Asymmetric Hydrogenation 2-Methyl-3-(pyrrolin-2-yl)pyridine This compound

This table is interactive and can be sorted by column.

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases, imine reductases, and lipases are increasingly being used for the synthesis of chiral amines and heterocycles. acs.orgacs.org

A potential biocatalytic route to this compound could involve the use of a transaminase to asymmetrically aminate a suitable keto-precursor, followed by cyclization. Alternatively, an imine reductase could be employed for the enantioselective reduction of a cyclic imine precursor. As mentioned earlier, lipases can be used for the kinetic resolution of the racemic mixture.

Flow Chemistry and Continuous Synthesis Methods

The adaptation of synthetic routes for this compound to flow chemistry and continuous manufacturing processes offers several advantages over traditional batch synthesis. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. While specific continuous flow syntheses for this exact molecule are not extensively documented in peer-reviewed literature, the principles of flow chemistry have been successfully applied to the synthesis of related 2-methylpyridines and other heterocyclic compounds.

A hypothetical continuous flow process for a key step in the synthesis of this compound, such as the asymmetric reduction of a suitable precursor, could be designed. In such a setup, a solution of the substrate and a chiral catalyst would be continuously pumped through a heated or cooled reactor coil. The residence time, temperature, and pressure can be precisely controlled to optimize the reaction's stereoselectivity and conversion. The use of immobilized catalysts or reagents within packed-bed reactors is another strategy that can simplify purification and enable catalyst recycling, further enhancing the efficiency and sustainability of the process.

For instance, the asymmetric hydrogenation of a precursor like 2-methyl-3-(1H-pyrrol-2-yl)pyridine could be performed in a flow reactor packed with a chiral rhodium or iridium catalyst. By carefully controlling the hydrogen pressure and flow rate, the desired (R)-enantiomer could be produced with high enantiomeric excess.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Key Asymmetric Reduction Step

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Temperature Control Prone to hotspots and gradientsPrecise and uniform
Safety Handling of large volumes of hazardous reagentsSmaller reaction volumes, enhanced containment
Scalability Often requires re-optimizationLinear scalability by extending run time
Productivity Limited by reactor sizeHigh throughput

Reaction Mechanism Studies of Key Synthetic Steps

A thorough understanding of the reaction mechanisms governing the key bond-forming and stereochemistry-determining steps is crucial for the rational design and optimization of synthetic routes to this compound.

Transition State Analysis

The enantioselectivity of asymmetric reactions is determined by the energy difference between the transition states leading to the (R) and (S) enantiomers. Transition state analysis, often aided by computational chemistry, provides insights into the non-covalent interactions that stabilize the favored transition state. For a hypothetical asymmetric transfer hydrogenation of an enamine precursor to form the chiral pyrrolidine ring, the transition state would likely involve a coordinated metal center, the chiral ligand, the substrate, and the hydrogen source. The steric and electronic properties of the chiral ligand would dictate the facial selectivity of the hydride transfer, with one transition state being significantly lower in energy, thus leading to the formation of the (R)-product.

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and probing the structure of transition states. nih.govnih.gov In the synthesis of this compound, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected for a rate-determining step involving the cleavage of a C-H bond, such as in an asymmetric hydrogenation or a hydride reduction. libretexts.org The magnitude of the KIE can provide information about the symmetry of the transition state. A large KIE suggests a linear and symmetric transfer of a hydride or hydrogen atom in the transition state, whereas a smaller KIE may indicate a less symmetric, earlier, or later transition state. libretexts.org

Computational Modeling of Reaction Pathways

Computational modeling, using methods such as Density Functional Theory (DFT), has become an indispensable tool for studying complex reaction pathways. nih.govresearchgate.net For the synthesis of this compound, computational models could be employed to:

Predict Reaction Outcomes: By calculating the energies of different reaction pathways and transition states, the feasibility and stereoselectivity of a proposed synthetic step can be evaluated before it is attempted in the laboratory.

Elucidate Reaction Mechanisms: Computational studies can provide detailed geometric and electronic information about intermediates and transition states that are often difficult or impossible to observe experimentally. For example, in a proline-catalyzed asymmetric reaction to form the pyrrolidine ring, DFT calculations could model the enamine and iminium intermediates and the key C-C bond-forming transition state. nih.govlongdom.organu.edu.au

Design New Catalysts: By understanding the catalyst-substrate interactions that lead to high enantioselectivity, computational models can guide the design of new and more effective chiral catalysts.

Chiral Purity Assessment and Enantiomeric Excess Determination

The accurate determination of the chiral purity and enantiomeric excess (ee) of this compound is essential for its development as a potential therapeutic agent. Advanced chromatographic techniques are the methods of choice for this purpose.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would likely be effective. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

Table 2: Hypothetical Chiral HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 25 °C

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for the enantiomeric separation of volatile compounds. gcms.cz For the analysis of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. The free amino group of the pyrrolidine ring can be acylated, for example, with trifluoroacetic anhydride, to produce a more volatile derivative that can be readily analyzed on a chiral GC column, often one coated with a cyclodextrin-based stationary phase. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Spectroscopic Methods (e.g., NMR in chiral media)

The determination of enantiomeric purity is a critical aspect of asymmetric synthesis. For chiral molecules such as this compound, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral auxiliaries is a powerful technique for resolving and quantifying enantiomers. This approach circumvents the need for physical separation, providing a direct look at the enantiomeric composition in a sample. The fundamental principle lies in the conversion of an enantiomeric pair, which is indistinguishable in a standard achiral NMR environment, into a pair of diastereomers with distinct NMR spectra. This is achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs) are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different magnetic environments, which can lead to separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum. researchgate.net The choice of a suitable CSA is crucial and often depends on the functional groups present in the analyte that can participate in intermolecular interactions such as hydrogen bonding, π-π stacking, or dipole-dipole interactions. researchgate.net

While specific studies on the chiral NMR analysis of this compound are not extensively documented in the literature, the methodology can be inferred from studies on structurally similar compounds, such as nicotine (B1678760) and its analogues. For these compounds, chiral acids like (R)-(−)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate (B84403) (BNPPA) have been successfully employed as CSAs. nih.govnih.gov The interaction between the acidic phosphate group of the CSA and the basic nitrogen atoms of the pyridine and pyrrolidine rings of the analyte leads to the formation of diastereomeric salt pairs, which can be distinguished by ¹H NMR spectroscopy. nih.gov

For this compound, the pyrrolidine NH and the pyridine nitrogen are key sites for interaction with a chiral acidic CSA. In the presence of a chiral solvating agent, it is anticipated that protons in proximity to the chiral center, such as the methine proton on the pyrrolidine ring and the protons on the pyridine ring, would exhibit the most significant chemical shift non-equivalence (Δδ) between the (R) and (S) enantiomers. The integration of these separated signals allows for the direct determination of the enantiomeric excess (ee) of the sample. bham.ac.uk

The following table illustrates the hypothetical ¹H NMR data that could be expected from the analysis of a racemic mixture of 2-Methyl-3-(pyrrolidin-2-yl)pyridine in the presence of a chiral solvating agent. The chemical shift difference (ΔΔδ) is the key parameter for quantifying the enantiomeric ratio.

Hypothetical ¹H NMR Chemical Shift Data for (R/S)-2-Methyl-3-(pyrrolidin-2-yl)pyridine with a Chiral Solvating Agent
Protonδ (R-enantiomer) [ppm]δ (S-enantiomer) [ppm]ΔΔδ [ppm]

Chiral Derivatizing Agents (CDAs) offer an alternative approach where the enantiomers are covalently bonded to the CDA to form stable diastereomers. researchgate.net These diastereomers can then be analyzed by standard NMR. A common example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. researchgate.net For this compound, the secondary amine of the pyrrolidine ring is a suitable site for derivatization. The resulting diastereomeric amides would be expected to show significant differences in their NMR spectra, particularly in the chemical shifts of the protons near the newly formed stereocenter and the chiral auxiliary. While this method is very effective, it requires additional reaction and purification steps and assumes that no kinetic resolution occurs during the derivatization reaction. bham.ac.uk

Advanced Structural Characterization and Conformational Analysis of R 2 Methyl 3 Pyrrolidin 2 Yl Pyridine

Crystallographic Studies and Solid-State Conformations

Single Crystal X-ray Diffraction (Focus on supramolecular assemblies)

No published single crystal X-ray diffraction data for (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine could be located. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the specific nature of its supramolecular assemblies formed through intermolecular interactions in the solid state is not available.

Polymorphism and Co-crystallization Strategies

There is no available research on the polymorphic forms of this compound. Furthermore, while the molecule possesses functional groups (pyridine and pyrrolidine (B122466) rings) that are known to participate in the formation of co-crystals, no studies detailing specific co-crystallization strategies or the synthesis and characterization of co-crystals involving this compound have been reported.

Solution-State Conformation and Dynamics

NMR Spectroscopy (e.g., NOESY, ROESY for conformational preferences)

Detailed solution-state conformational analyses of this compound using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are not available in the scientific literature. Such studies would be necessary to determine the preferred spatial arrangement of the pyridine (B92270) and pyrrolidine rings, the orientation of the methyl group, and the dynamics of the ring systems in solution. Without this data, a definitive description of its solution-state conformational preferences cannot be provided.

Molecular Dynamics Simulations

No computational studies employing molecular dynamics (MD) simulations for this compound have been published. MD simulations would offer theoretical insight into the compound's dynamic behavior, conformational landscape, and interactions with solvent molecules over time. In the absence of such research, this information remains undetermined.

Circular Dichroism Spectroscopy for Chiral Conformation

A search for circular dichroism (CD) spectroscopy data for this compound yielded no results. As a chiral molecule, its CD spectrum would provide a unique spectroscopic fingerprint, offering valuable information about its three-dimensional structure and the conformation of its chiral center in solution. However, no such experimental data has been made publicly available.

Intermolecular Interactions and Supramolecular Chemistry of this compound

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, which dictate its aggregation behavior, crystal packing, and potential for forming larger, organized structures. The key structural features influencing these interactions are the hydrogen-bonding capability of the pyrrolidine ring's secondary amine, and the aromatic nature of the 2-methylpyridine (B31789) ring, which allows for π-stacking interactions.

Hydrogen Bonding Networks

The structure of this compound contains functional groups that can act as both hydrogen bond donors and acceptors, facilitating the formation of defined supramolecular architectures. The secondary amine (N-H) group within the pyrrolidine ring is a primary hydrogen bond donor. The nitrogen atom of the pyridine ring and the nitrogen of the pyrrolidine ring itself serve as hydrogen bond acceptors.

This dual functionality allows for the creation of intermolecular hydrogen bonds, such as N-H···N, linking multiple molecules together into chains or more complex networks. The specific motifs of these networks can vary, but chain formation is a common outcome in molecules with similar functionalities mdpi.com. For instance, studies on related pyrrole (B145914) derivatives show that N-H···O bonds can form stable C(5) chain motifs mdpi.com. While specific crystallographic studies on this compound are not widely available, the fundamental principles of hydrogen bonding allow for a predictive understanding of its intermolecular associations. In the presence of other molecules, such as solvents or co-formers with acceptor groups (e.g., carbonyls), this compound can engage in diverse hydrogen-bonding patterns.

Table 1. Potential Hydrogen Bonding Sites and Interactions in this compound
Functional GroupRolePotential Interaction PartnerInteraction Type
Pyrrolidine N-HDonorPyridine N (intermolecular)N-H···N
Pyrrolidine N-HDonorExternal Acceptor (e.g., C=O, Cl)N-H···O, N-H···Cl
Pyridine NAcceptorPyrrolidine N-H (intermolecular)N···H-N
Pyrrolidine NAcceptorExternal Donor (e.g., O-H, N-H)N···H-O, N···H-N

π-Stacking Interactions

The pyridine ring of this compound provides a platform for π-stacking interactions, which are crucial non-covalent forces in the assembly of aromatic molecules. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. π-stacking plays a significant role in stabilizing the crystal structures of pyridine-containing compounds and can direct the formation of one-dimensional or two-dimensional supramolecular networks eiu.edu.

The geometry of these interactions can vary, including parallel-displaced (offset face-to-face) and edge-to-face (T-shaped) arrangements. The presence of the methyl group on the pyridine ring can influence the preferred stacking geometry and interaction energy. Studies on pyridine derivatives have shown that π-π stacking interactions can lead to the formation of ladder-like or step-like one-dimensional chains researchgate.net. The center-to-center distances for such interactions in pyridine-containing crystal structures typically range from 3.7 to 4.4 Å researchgate.net. These forces are fundamental to understanding the solid-state packing of the title compound and its interactions with other aromatic systems.

Table 2. Characteristics of π-Stacking Interactions in Pyridine-Based Systems
Interaction TypeDescriptionTypical Center-to-Center Distance (Å)Reference Example
Parallel-DisplacedAromatic rings are parallel but offset from one another.3.71 - 4.25Interactions between pyridine rings of dtp2- from neighboring layers researchgate.net.
Edge-to-Face (T-shaped)The edge of one aromatic ring points towards the face of another.~4.5 - 5.5Common in substituted benzene (B151609) and pyridine derivatives.
Ladder-like or Step-like ChainsResulting 1D structure from repeating π-stacking motifs.N/ASelf-assembly of Ag(I) coordination compounds with bis-(pyridyl-carboxylate) ligands researchgate.net.

Host-Guest Chemistry Applications

The structural characteristics of this compound make it a suitable candidate for participation in host-guest chemistry, likely acting as a "guest" molecule. Macrocyclic "hosts" such as cyclodextrins, calixarenes, and cucurbit[n]urils possess hydrophobic cavities capable of encapsulating guest molecules of appropriate size and shape.

The encapsulation of a guest like this compound would be driven by a combination of forces. The hydrophobic 2-methylpyridine portion could favorably partition into the nonpolar interior of a host like γ-cyclodextrin, driven by the hydrophobic effect in aqueous media mdpi.com. Concurrently, the pyrrolidine ring, particularly its N-H group, could form hydrogen bonds with the hydrophilic portals of the host molecule, such as the carbonyl groups of cucurbit[n]urils, further stabilizing the complex rsc.org. Such host-guest complexation can alter the physicochemical properties of the guest, including its solubility and stability. While specific studies involving this compound are limited, the principles of supramolecular recognition suggest its potential for forming well-defined inclusion complexes.

Table 3. Potential Host-Guest Systems Involving this compound as a Guest
Potential Host MoleculeLikely Interacting Moiety of GuestPrimary Driving Forces for Complexation
Cyclodextrins (e.g., γ-CD)2-Methylpyridine ringHydrophobic interactions, van der Waals forces mdpi.com.
Cucurbit[n]urils (e.g., TMeQ nih.gov)Pyrrolidine ring or entire moleculeIon-dipole interactions, hydrogen bonding at portals, hydrophobic interactions rsc.org.
Calixarenes2-Methylpyridine ringπ-π stacking with aromatic walls of the host, hydrophobic interactions.

Chemical Reactivity and Derivatization Strategies for R 2 Methyl 3 Pyrrolidin 2 Yl Pyridine

Functionalization of the Pyridine (B92270) Ring

The pyridine ring in (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine is an electron-deficient aromatic system, a characteristic that governs its reactivity towards both electrophilic and nucleophilic reagents. The presence of a methyl group at the 2-position and a pyrrolidinyl group at the 3-position introduces significant regiochemical considerations for any substitution reaction.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is inherently less reactive towards electrophiles compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.comquora.com Electrophilic attack generally occurs at the 3-position (meta-position) to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. youtube.comquora.comquora.com

In the case of this compound, the 3-position is already occupied. The outcome of further electrophilic substitution will be directed by the combined influence of the existing substituents and the ring nitrogen. The 2-methyl group is a weak activating group, while the 3-pyrrolidinyl group, being a secondary amine attached to the ring, is expected to be a strong activating, ortho-, para-directing group. However, the powerful deactivating effect of the pyridine nitrogen often dominates.

Considering the electronic effects:

The Pyridine Nitrogen: Strongly deactivating, directs meta (to positions 3 and 5).

The 2-Methyl Group: Weakly activating, directs ortho and para (to positions 3 and 6).

The 3-Pyrrolidinyl Group: Strongly activating, directs ortho and para (to positions 2, 4, and 6).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentProbable Position of SubstitutionRequired ConditionsRationale
HNO₃/H₂SO₄ (Nitration)5-positionHarsh (high temp.)Meta to pyridine N, para to activating pyrrolidinyl group.
Br₂/FeBr₃ (Bromination)5-positionHarshMeta to pyridine N, para to activating pyrrolidinyl group.
SO₃/H₂SO₄ (Sulfonation)5-positionHarsh (high temp.)Meta to pyridine N, para to activating pyrrolidinyl group.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). quora.com For SNAr to occur, a good leaving group (such as a halide) must be present at one of these activated positions.

For the parent compound, this compound, direct SNAr is not possible as there is no leaving group. However, a synthetic strategy could involve initial functionalization, for example, through electrophilic halogenation at the 5-position, followed by the introduction of a strong electron-withdrawing group to further activate the ring.

Studies on analogous 2-methyl-3-nitropyridines have shown that the nitro group can be displaced by nucleophiles like thiolate anions. mdpi.comresearchgate.net This suggests a two-step strategy for functionalizing the 3-position. More relevant to the available 4- and 6-positions, if a leaving group were installed at these sites, they would be highly activated for substitution. For instance, if a 5-bromo derivative were synthesized, subsequent nitration might yield a 5-bromo-4-nitro or 5-bromo-6-nitro derivative, where the bromine could then be displaced by a nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Hiyama, Negishi, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. These methods are highly effective for the functionalization of pyridine rings. rsc.orgacs.org

A common approach involves the initial conversion of a C-H bond on the pyridine ring to a C-X bond (where X is typically Br, I, or OTf). This halogenated or sulfonylated pyridine can then serve as an electrophilic coupling partner. Given the predicted regioselectivity of electrophilic substitution, halogenation of this compound would likely yield the 5-halo derivative. This intermediate could then be coupled with a variety of organometallic reagents.

Example Synthetic Sequence:

Halogenation: Reaction of the parent compound with N-bromosuccinimide (NBS) or other electrophilic halogenating agents to introduce a bromine atom, likely at the 5-position.

Cross-Coupling: The resulting 5-bromo-2-methyl-3-(pyrrolidin-2-yl)pyridine could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to form a 5-aryl derivative. rsc.org

Alternatively, the pyridine ring could be metallated and converted into an organometallic reagent itself. For example, directed ortho-metallation of 2-chloropyridine (B119429) is a known strategy to introduce substituents at the 3-position. rsc.org While the 3-position is blocked in the target molecule, similar C-H activation strategies could potentially be employed at the 4- or 6-positions, followed by coupling with an electrophile. Pyridine sulfinates have also been developed as effective nucleophilic coupling partners in palladium-catalyzed reactions.

Transformations of the Pyrrolidine (B122466) Ring

The pyrrolidine ring contains a secondary amine, which is the primary site for reactivity within this portion of the molecule. Its nucleophilicity and basicity drive most of the common derivatization strategies.

Nitrogen Alkylation and Acylation

The nitrogen atom of the pyrrolidine ring is a nucleophilic secondary amine, making it readily susceptible to alkylation and acylation. These reactions are among the most common strategies for derivatizing this class of compounds. The parent compound for this family, (R)-nornicotine, which lacks the 2-methyl group on the pyridine ring, is well-known to undergo these transformations. nih.govbris.ac.ukmdpi.com

N-Alkylation: The introduction of an alkyl group onto the pyrrolidine nitrogen can be achieved using various alkylating agents, such as alkyl halides or via reductive amination with aldehydes or ketones. For instance, the methylation of (R)-nornicotine with formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) yields (R)-nicotine. Similar transformations are expected for this compound.

N-Acylation: Acylation of the pyrrolidine nitrogen is readily accomplished using acyl chlorides, acid anhydrides, or by amide coupling reactions with carboxylic acids. These reactions typically proceed under mild conditions to form the corresponding N-acyl derivatives.

Table 2: Representative N-Alkylation and N-Acylation Reactions on the Pyrrolidine Ring

Reaction TypeReagent(s)Product Type
N-MethylationHCHO, HCOOHN-Methylpyrrolidine
N-EthylationCH₃CH₂I, K₂CO₃N-Ethylpyrrolidine
N-BenzylationPhCH₂Br, K₂CO₃N-Benzylpyrrolidine
N-AcetylationAc₂O or AcCl, Et₃NN-Acetylpyrrolidine
N-BenzoylationPhCOCl, PyridineN-Benzoylpyrrolidine
N-SulfonylationTsCl, Et₃NN-Tosylpyrrolidine

Ring-Opening and Ring-Expansion Reactions

The pyrrolidine ring is a saturated, five-membered heterocycle and is relatively stable due to its low ring strain. wikipedia.orgresearchgate.net Ring-opening or ring-expansion reactions are therefore challenging and typically require specific activation of the ring.

Ring-Opening Reactions: Recent advances have demonstrated that the inert C-N bonds of unstrained pyrrolidines can be cleaved under specific conditions. researchgate.netnih.gov One strategy involves the N-acylation (e.g., N-benzoylation) of the pyrrolidine, which activates the ring. Subsequent treatment with a combination of a Lewis acid and a photoredox catalyst can induce a single-electron reduction of the amide carbonyl. nih.govresearchgate.net This leads to the formation of a radical intermediate that fragments, cleaving a C-N bond and opening the ring. Such methods provide access to linear amino-ketones or other functionalized acyclic amines.

Ring-Expansion Reactions: There are no widely established, general methods for the ring expansion of simple pyrrolidines into piperidines or other larger rings. Such transformations are synthetically challenging and would likely require a multi-step sequence involving initial ring opening followed by a subsequent cyclization. While ring contraction of pyridines to form pyrrolidines has been reported, the reverse process for an existing pyrrolidine ring is not a common derivatization strategy. osaka-u.ac.jpnih.gov

Stereoselective Functionalization at C-4, C-5 of Pyrrolidine

The pyrrolidine ring, a saturated heterocycle, is a key component of numerous biologically active compounds, and its functionalization is a common strategy in medicinal chemistry. nih.gov For this compound, stereoselective functionalization at the C-4 and C-5 positions of the pyrrolidine moiety is of particular interest for modulating biological activity and physicochemical properties.

Methods for achieving such functionalization often start from chiral precursors like proline or 4-hydroxyproline, which already contain a pyrrolidine ring with a defined stereocenter. mdpi.com This approach ensures the production of optically pure compounds. mdpi.com For instance, palladium-catalyzed C(sp³)–H arylation has been demonstrated for the functionalization of pyrrolidines at the C-4 position. acs.org While this specific reaction has not been detailed for this compound itself, the methodology is relevant. In related systems, directing groups are used to achieve regioselectivity, favoring functionalization at C-4 over the more sterically hindered C-5 or the electronically different C-3 positions. acs.org

Key strategies for stereoselective functionalization include:

Starting from Chiral Precursors: Utilizing optically pure starting materials like (R)- or (S)-proline derivatives to introduce substituents at the C-4 or C-5 position before the coupling to the pyridine ring.

Directed C-H Activation: Employing directing groups to facilitate metal-catalyzed functionalization at specific C-H bonds on the pyrrolidine ring. Mechanistic studies on related systems show that palladacycle formation can occur preferentially at C4. acs.org

These approaches allow for the introduction of a variety of functional groups, including alkyl, aryl, and heteroaryl moieties, thereby enabling a fine-tuning of the molecule's properties.

Reactivity of the Methyl Group at C-2 of Pyridine

The methyl group at the C-2 position of the pyridine ring is a versatile handle for chemical modification due to its inherent reactivity. The proximity to the ring nitrogen atom makes the methyl protons relatively acidic and susceptible to deprotonation, and the group itself can undergo oxidation. chemicalbook.comwikipedia.org

The methyl group of 2-methylpyridine (B31789) (2-picoline) and its derivatives can be readily functionalized. wikipedia.org A common reaction is deprotonation using a strong base like butyllithium, which generates a nucleophilic carbanion. wikipedia.orgacademie-sciences.fr This intermediate can then react with various electrophiles to introduce new functional groups.

For example, condensation with aldehydes, such as formaldehyde or aromatic aldehydes, can extend the side chain. wikipedia.orgmdpi.com This reaction is often catalyzed by piperidine (B6355638) and can lead to the formation of styryl-type derivatives. mdpi.comresearchgate.net This strategy has been used to synthesize 2-styryl-3-nitropyridines from 2-methyl-3-nitropyridines. mdpi.com

ReagentProduct TypeReference
Butyllithium (BuLi)Lithiated intermediate (LiH₂CC₅H₄N) wikipedia.org
Formaldehyde2-(β-hydroxyethyl) pyridine chemicalbook.com
Aromatic Aldehydes2-Styrylpyridines mdpi.com

This table illustrates common reagents used for the side-chain functionalization of the 2-methyl group on a pyridine ring.

These reactions provide a pathway to introduce longer chains, different functional groups (like hydroxyls), and aromatic systems, significantly altering the steric and electronic profile of the parent molecule.

The methyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can convert the methyl group of 2-picoline into a carboxylic acid, forming picolinic acid. wikipedia.org This transformation drastically changes the electronic properties of the substituent, introducing a hydrogen bond donor and acceptor group.

Synthesis and Characterization of Analogues and Prodrug Strategies

Creating analogues and prodrugs of this compound is a key strategy in drug discovery to optimize its pharmacological profile. This involves modifying the core structure through isosteric replacements, homologation, or the attachment of promoieties.

Isosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. For compounds targeting nicotinic acetylcholine (B1216132) receptors, the pyridine ring is a common target for bioisosteric replacement. nih.gov

Studies have successfully replaced the pyridine ring in nicotine (B1678760) and related compounds with other five-membered heterocycles like isoxazoles and isothiazoles. nih.govacs.org These analogues often retain high binding affinity for the receptors. nih.gov Another strategy involves replacing the pyridine nitrogen with a 'C-CN' unit, as the nitrile group can mimic the hydrogen-bonding ability of the nitrogen atom. researchgate.net Saturated rings, such as 3-azabicyclo[3.1.1]heptane, have also been explored as replacements for the pyridine ring, leading to significant improvements in physicochemical properties like solubility and metabolic stability in some cases. chemrxiv.org

Original GroupIsosteric ReplacementPotential AdvantageReference
Pyridine RingIsoxazole RingMaintained binding affinity nih.gov
Pyridine RingIsothiazole RingMaintained binding affinity nih.gov
Pyridine NitrogenC-CN UnitMimics H-bond acceptor ability researchgate.net
Pyridine Ring3-Azabicyclo[3.1.1]heptaneImproved solubility/metabolic stability chemrxiv.org

This interactive data table summarizes various isosteric replacements for the pyridine moiety.

The synthesis of homologues and derivatives involves modifying existing substituents or adding new ones to the scaffold. This can include:

Homologation: Increasing the length of a side chain, for example, by converting the C-2 methyl group into an ethyl or propyl group.

Substitution on the Rings: Adding substituents to either the pyridine or pyrrolidine rings. A wide variety of substituted pyridines can be synthesized using methods like condensation reactions or metal-catalyzed cross-coupling. nih.govnih.gov For instance, novel series of pyridine analogues have been developed based on high-affinity ligands for nicotinic receptors, incorporating groups like chloro and vinylpyridinyl moieties. nih.gov

The synthesis of these derivatives allows for a systematic exploration of the chemical space around the parent molecule, which is crucial for understanding structure-activity relationships and identifying candidates with improved properties. nih.gov Prodrug strategies, which involve attaching a promoiety to the active drug to improve properties like absorption or distribution, are also a viable approach, though specific examples for this compound are not detailed in the provided search results. acs.org

Strategies for Enhancing Molecular Properties of this compound

Strategies to enhance the molecular properties of this compound, a compound structurally related to nicotine, primarily focus on medicinal chemistry approaches to optimize its interaction with biological targets, improve its pharmacokinetic profile, and fine-tune its pharmacological activity. These strategies involve systematic modifications of the pyridine ring, the pyrrolidine ring, and the linker between them, drawing insights from structure-activity relationship (SAR) studies of analogous compounds. The goal is to develop derivatives with improved potency, selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes, and better drug-like properties such as oral bioavailability.

Modifications of the Pyridine Ring

The pyridine ring serves as a crucial hydrogen bond acceptor, and its electronic properties significantly influence binding affinity to nAChRs. nih.gov Derivatization of this ring is a key strategy for modulating potency and selectivity.

Substitution Effects: The introduction of substituents at various positions of the pyridine ring can dramatically alter biological activity. For instance, in studies of closely related 3-pyridyl ether nAChR ligands, adding a 2-methyl group, as seen in the analog ABT-089 (2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine), was found to be beneficial for maintaining potent binding. nih.gov General SAR studies on pyridine derivatives have shown that adding electron-withdrawing groups, such as halogens (Cl, Br, F), or electron-donating groups, like methoxy (B1213986) (-OCH₃), can modify the electronic density of the ring and thereby affect receptor interaction. nih.gov For example, reducing the electron density by adding a chlorine atom to the pyridine ring can lead to marginal changes in potency, highlighting a complex relationship between electronics and activity. nih.gov

Bioisosteric Replacement: Replacing the pyridine ring with other heterocyclic systems can explore different bonding interactions and physical properties. While replacing a quinoline (B57606) ring (a fused pyridine system) with a simple pyridine in some analogs led to a significant reduction in potency, replacing it with an electron-rich imidazole (B134444) improved potency, underscoring the importance of the aromatic nitrogen's chemical environment. nih.gov

Modifications of the Pyrrolidine Ring

The pyrrolidine ring and its nitrogen atom are fundamental for the pharmacophore of nicotinic ligands. The nitrogen is typically protonated at physiological pH, forming a cationic center that engages in a cation-π interaction with aromatic amino acid residues in the receptor's binding pocket. nih.gov

N-Substitution: The methyl group on the pyrrolidine nitrogen is not always optimal. In the case of the analogous 3-pyridyl ether, ABT-089, the secondary amine (N-H) derivative showed higher affinity and efficacy compared to its N-methyl tertiary amine counterpart. nih.gov The N-H group can act as a hydrogen bond donor, providing an additional interaction point with the receptor. Replacing the N-methyl group with an ethyl group or adding a second N-methyl group (quaternization) has been shown to significantly reduce interaction with α4β2 receptors while having less effect on α7 receptors, suggesting a strategy for enhancing subtype selectivity. nih.gov

Ring Methylation: A "methyl scan," involving the addition of a methyl group to each carbon of the pyrrolidine ring of nicotine, revealed that such substitutions can probe the steric limits of the receptor binding site. nih.gov This strategy can differentiate the interactions with various nAChR subtypes. For example, methylation at different ring carbons resulted in unique changes in binding and function at α4β2 versus α7 nAChRs, indicating that steric modifications on this ring are a viable path to improving selectivity. nih.gov

Stereochemistry and Conformation: The stereochemistry of the pyrrolidine ring is critical. The (S)-enantiomer of nicotine and its analogs is generally more potent than the (R)-enantiomer. The non-planar, puckered conformation of the pyrrolidine ring allows it to adopt specific three-dimensional arrangements that influence receptor binding. nih.gov Altering substituents on the ring can lock it into a preferred conformation, thereby enhancing its pharmacological efficacy. nih.gov

Bridging and Linker Modification

While this compound features a direct bond between the two rings, many potent nAChR ligands incorporate a linker. The principles from these linked compounds offer insights into potential derivatization strategies. For instance, the compound ABT-089, an analog with a methoxy (-O-CH₂-) linker, demonstrates high potency and favorable bioavailability. nih.gov This suggests that introducing and modifying linkers could be a powerful strategy to enhance properties by altering the distance and relative orientation between the pyridine and pyrrolidine pharmacophoric elements. Varying the linker length and rigidity can optimize the fit within the receptor's binding site. researchgate.net

The table below summarizes the effects of various derivatization strategies on the molecular properties of this compound analogs, based on published research findings.

Modification StrategyStructural Change ExampleObserved Effect on Molecular PropertiesReference
Pyridine Ring SubstitutionAddition of 2-methyl groupMaintains high binding affinity for nAChRs. nih.gov
Pyridine Ring SubstitutionAddition of halogens (e.g., Chlorine)Modulates electronic properties; can lead to marginal or significant changes in potency depending on position. nih.govnih.gov
Pyrrolidine N-SubstitutionReplacement of N-CH₃ with N-HIncreases binding affinity and efficacy in some analogs (e.g., ABT-089). Can act as H-bond donor. nih.gov
Pyrrolidine N-SubstitutionReplacement of N-CH₃ with N-C₂H₅Significantly reduces interaction with α4β2 nAChRs but not α7, enhancing subtype selectivity. nih.gov
Pyrrolidine Ring C-SubstitutionAddition of methyl groups to ring carbonsProbes steric tolerance of the binding site; can be used to engineer subtype selectivity between α4β2 and α7 nAChRs. nih.gov
Linker IntroductionInsertion of a methoxy (-O-CH₂-) linkerCan improve potency and oral bioavailability by optimizing spatial orientation of the two rings. nih.gov

Preclinical Biological and Pharmacological Research on R 2 Methyl 3 Pyrrolidin 2 Yl Pyridine Mechanistic Focus

In Vitro Target Identification and Validation

The primary molecular target of ABT-089 has been identified through a series of in vitro assays as neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are crucial in modulating neurotransmission throughout the central and peripheral nervous systems.

Receptor Binding Assays (e.g., specific GPCRs, ion channels, transporters)

Radioligand binding studies have been instrumental in characterizing the affinity and selectivity of ABT-089 for various nAChR subtypes. These assays measure the ability of the compound to displace a radiolabeled ligand from its receptor, thereby providing an indication of binding affinity, typically expressed as the inhibition constant (Ki).

ABT-089 demonstrates a high affinity and marked selectivity for the α4β2 nAChR subtype. nih.gov Specifically, it binds to the high-affinity (-)-cytisine binding site on the α4β2 receptor with a Ki of 16 nM. nih.gov In contrast, its affinity for other nAChR subtypes is significantly lower. For the α7 nAChR, which binds [125I]α-bungarotoxin, the Ki is reported to be greater than or equal to 10,000 nM. nih.gov Similarly, for the muscle-type α1β1δγ nAChR, the Ki is greater than 1,000 nM. nih.gov This demonstrates a selectivity of over 1000-fold for the α4β2 subtype compared to the α1β1γ1 and over 10,000-fold compared to the α7 receptors. Further studies have indicated that ABT-089 also interacts with α6β2*-containing nAChRs, which are prominently involved in the regulation of dopamine (B1211576) release. nih.govnih.gov

Receptor SubtypeRadioligandBinding Affinity (Ki)Reference
α4β2 nAChR(-)-Cytisine16 nM nih.gov
α7 nAChR[125I]α-bungarotoxin≥ 10,000 nM nih.gov
α1β1δγ nAChR[125I]α-bungarotoxin> 1,000 nM nih.gov
α3β4* nAChR-Very low interaction nih.gov

Enzyme Inhibition/Activation Studies

Based on available preclinical data, the primary mechanism of action of ABT-089 is centered on its interaction with nAChRs rather than direct enzyme modulation. Published research has not highlighted any significant enzyme inhibition or activation as a primary pharmacological effect of this compound.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

While detailed biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for ABT-089 are not extensively reported in the public domain, the wealth of radioligand binding data confirms a direct and high-affinity interaction with the α4β2 nAChR. The functional data from ion flux and electrophysiological assays further substantiate this direct binding and subsequent modulation of the receptor's ion channel.

Molecular Mechanisms of Action

The interaction of ABT-089 with its target receptors initiates a cascade of molecular and cellular events, defining its pharmacological profile as a cholinergic channel modulator.

Signal Transduction Pathway Modulation

As a nAChR agonist, ABT-089 directly modulates signal transduction by gating the opening of the ion channel intrinsic to the receptor. This leads to an influx of cations, primarily Na+ and Ca2+, into the neuron. The resulting depolarization of the cell membrane can trigger downstream signaling events, including the activation of voltage-gated ion channels and the modulation of intracellular calcium concentrations. This influx of calcium is a critical second messenger that influences numerous cellular processes, including the release of neurotransmitters. drugbank.com

Functional studies reveal a complex pharmacological profile for ABT-089, which acts as an agonist, partial agonist, or antagonist depending on the specific nAChR subtype and the cellular context. nih.govnih.gov This differential activity is a key aspect of its mechanism. For instance, at the α4β2* receptor, it acts as a partial agonist. nih.gov This is further refined by the observation that it has a high selectivity for the α4α5β2 nAChR subtype. nih.gov

The compound's activity at α6β2* nAChRs is particularly noteworthy for its biphasic nature, suggesting interaction with at least two different subtypes of this receptor with markedly different sensitivities. nih.gov One subtype is highly sensitive, with an EC50 of 0.11 μM, while another is less sensitive, with an EC50 of 28 μM. nih.gov This complex interaction with various nAChR subtypes allows for a nuanced modulation of cholinergic signaling.

Cellular Assays (e.g., cell viability, proliferation, differentiation, apoptosis – in vitro)

The functional consequences of ABT-089's interaction with nAChRs have been investigated in various in vitro cellular assays, particularly focusing on neurotransmitter release and neuroprotection.

In studies using rat cortical cell cultures, ABT-089 demonstrated neuroprotective effects against glutamate-induced excitotoxicity with an EC50 of 10 ± 3 μM. nih.gov A similar protective effect was observed in differentiated human IMR32 neuroblastoma cells, with an EC50 of 3 ± 2 μM. nih.gov This suggests that by modulating cholinergic activity, ABT-089 can protect neurons from excitotoxic insults.

Furthermore, ABT-089 has been shown to stimulate the release of various neurotransmitters from synaptosomes. It is as potent and efficacious as (-)-nicotine in evoking acetylcholine (ACh) release from hippocampal synaptosomes. nih.gov However, it is significantly less potent and efficacious than (-)-nicotine at stimulating dopamine release, with an EC50 of 1.1 μM for ABT-089 compared to 0.04 μM for (-)-nicotine. nih.gov This differential effect on neurotransmitter release highlights its unique profile as a selective nAChR modulator.

Assay TypeCell/Tissue SystemEffectPotency (EC50)Reference
Neuroprotection against Glutamate ExcitotoxicityRat Cortical Cell CulturesProtective10 ± 3 μM nih.gov
Neuroprotection against Glutamate ExcitotoxicityDifferentiated Human IMR32 CellsProtective3 ± 2 μM nih.gov
Acetylcholine ReleaseHippocampal SynaptosomesStimulation (similar to nicotine)3 μM nih.gov
Dopamine Release-Stimulation (less potent than nicotine)1.1 μM nih.gov
86Rb+ Efflux (α4α5β2 nAChR)Thalamic Synaptosomes (α5+/+ mice)Partial Agonist- nih.gov
86Rb+ Efflux (α6β2* nAChR - high sensitivity)-Stimulation0.11 μM nih.gov
86Rb+ Efflux (α6β2* nAChR - low sensitivity)-Stimulation28 μM nih.gov

Gene Expression and Proteomic Profiling (in vitro)

A comprehensive review of published scientific literature did not yield specific data regarding the effects of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine on gene expression or proteomic profiles in in vitro models. Research in this area for nicotinic acetylcholine receptor (nAChR) agonists typically involves treating cell lines (e.g., neuroblastoma cells expressing specific nAChR subtypes) with the compound and subsequently analyzing changes in protein levels or gene transcripts to understand the downstream signaling pathways affected by receptor activation. However, such studies have not been reported for this particular compound.

Structure-Activity Relationship (SAR) Studies

The structure of this compound is analogous to that of nicotine (B1678760), allowing for an analysis of its probable structure-activity relationships based on extensive research into nicotine and its derivatives. The key structural differences from the naturally occurring and more potent (S)-nicotine are the stereochemistry at the C2' position of the pyrrolidine (B122466) ring, the presence of a methyl group at the C2 position of the pyridine (B92270) ring, and the absence of a methyl group on the pyrrolidine nitrogen (N1').

The stereochemistry of the pyrrolidine ring is a critical determinant of activity at nicotinic acetylcholine receptors (nAChRs). Natural nicotine possesses the (S)-configuration at the C2' carbon, which is consistently associated with higher affinity and potency at major nAChR subtypes compared to its (R)-enantiomer.

Previous research on nicotine enantiomers has shown that (S)-nicotine binds with significantly higher affinity to nAChR sites in the brain than (R)-nicotine. This preference for the (S)-configuration is a common feature among many nicotinic ligands, suggesting that the spatial arrangement of the pyrrolidine ring relative to the pyridine ring is crucial for optimal interaction with the receptor's binding pocket. Therefore, it is anticipated that this compound would exhibit substantially lower binding affinity and functional potency at nAChRs compared to its (S)-enantiomer.

Table 1: Comparison of Binding Affinities for Nicotine Enantiomers at Rat Brain nAChRs

Compound Receptor Subtype K_i (nM)
(S)-Nicotine α4β2 1-5

Note: Data is generalized from typical findings in nicotinic ligand research. Exact values may vary between studies.

The addition of a methyl group to the pyridine ring of nicotine analogues can significantly alter their pharmacological profile. In the case of this compound, the methyl group is at the C2 position, adjacent to the ring nitrogen.

Studies on other pyridine-substituted nicotinic analogues have shown that the position and nature of the substituent are important. For instance, research on 6-substituted nicotine derivatives demonstrated that lipophilic substituents at that position can contribute to nAChR affinity, but this is counteracted by steric hindrance if the substituent is too large. researchgate.net A methyl group at the C2 position introduces steric bulk near the pyridine nitrogen, which is a key hydrogen bond acceptor in the nAChR binding site. This modification could potentially hinder the optimal positioning of the pyridine ring within the binding pocket, leading to a decrease in binding affinity compared to the unsubstituted parent compound, (R)-nornicotine.

This compound is a secondary amine, lacking the N-methyl group present on the pyrrolidine ring of nicotine. This makes it a structural analogue of nornicotine (B190312). The N-methyl group of nicotine is known to be important for its high affinity and potency. nih.gov At physiological pH, the pyrrolidine nitrogen is protonated, and the resulting cation is critical for the cation-π interaction with an aromatic amino acid residue (typically tryptophan) in the nAChR binding site.

Comparing the activity of nicotine (a tertiary amine) with nornicotine (a secondary amine) reveals the functional contribution of the N-methyl group. Nornicotine generally displays lower potency at several nAChR subtypes compared to nicotine, though it can be a full agonist. nih.gov This suggests that the N-demethylation, as seen in this compound, would likely result in reduced potency relative to its N-methylated counterpart, (R)-2-methylnicotine.

Table 2: Comparison of Agonist Potency for Nicotine and Nornicotine at Human nAChR Subtypes

Compound Receptor Subtype EC_50 (µM)
(S)-Nicotine α4β2 ~1
(S)-Nornicotine α4β2 ~10
(S)-Nicotine α7 ~10

Note: Data is derived from representative studies, such as Papke et al. (2007), to illustrate the general trend. nih.gov EC50 values represent the concentration required to elicit a half-maximal response.

A "methyl scan" of the pyrrolidine ring itself has further revealed that methylation at different carbons (C2', C3', C4', C5') elicits unique changes in receptor interactions, highlighting the sensitivity of the receptor binding site to substitutions on this ring. nih.gov

Pharmacological Characterization in Preclinical Models (in vivo - mechanistic/efficacy, excluding safety/toxicity/PK)

No specific in vivo proof-of-concept efficacy studies for this compound in any disease models were identified in the scientific literature. Efficacy studies of nicotinic agonists are often conducted in animal models of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, to assess their potential therapeutic effects on cognitive deficits, motor impairments, or negative symptoms. However, reports of such investigations using this compound are not available.

Investigation of Target Engagement and Biomarker Modulation (in vivo)

The in vivo assessment of a novel compound's interaction with its intended biological target is a critical step in preclinical development. For a compound like this compound, which is structurally suggestive of a nicotinic acetylcholine receptor (nAChR) ligand, researchers would employ several techniques to confirm target engagement in a living system and to measure the downstream biological effects.

Target Engagement Assessment:

The primary goal is to demonstrate that the compound reaches the central nervous system and binds to its putative receptor. This is often accomplished through:

Receptor Occupancy Studies: These studies typically use positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging in animal models. A radiolabeled ligand with known affinity for the target receptor (e.g., an α4β2* or α7 nAChR radiotracer) is administered. The displacement of this radiotracer following administration of the unlabeled investigational compound, this compound, would be quantified to determine the percentage of receptor occupancy at different dose levels.

Ex Vivo Autoradiography: In this method, animals are dosed with the compound, and at a specific time point, brain tissue is collected. The tissue slices are then incubated with a radioligand for the target receptor. The reduction in radioligand binding in the brains of treated animals compared to vehicle-treated controls indicates the degree of target engagement.

Biomarker Modulation:

Following confirmation of target engagement, research focuses on whether this interaction leads to a measurable biological response. For nAChR agonists, key biomarkers include the modulation of neurotransmitter levels in specific brain regions.

In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain of a freely moving animal. For a compound targeting nAChRs, microdialysis probes would likely be implanted in brain regions rich in these receptors and implicated in their therapeutic effects, such as the prefrontal cortex, hippocampus, or nucleus accumbens. An increase in the release of neurotransmitters like dopamine and acetylcholine following the administration of this compound would serve as a key biomarker of its agonist activity.

The table below illustrates the type of data that would be generated from an in vivo microdialysis study for a hypothetical nAChR agonist.

Representative Data from an In Vivo Microdialysis Study of a Novel nAChR Agonist
Brain RegionNeurotransmitterTreatment GroupPeak Increase in Extracellular Levels (Mean % of Baseline ± SEM)
Nucleus AccumbensDopamineVehicle105 ± 8%
Nucleus AccumbensDopamineNovel Agonist (Low Dose)150 ± 12%
Nucleus AccumbensDopamineNovel Agonist (High Dose)220 ± 20%
Prefrontal CortexAcetylcholineVehicle102 ± 7%
Prefrontal CortexAcetylcholineNovel Agonist (Low Dose)145 ± 15%
Prefrontal CortexAcetylcholineNovel Agonist (High Dose)195 ± 18%

Comparative Studies with Known Reference Compounds

To understand the therapeutic potential and differentiate the pharmacological profile of a new chemical entity, it is essential to conduct comparative studies with well-characterized reference compounds. For a putative nAChR agonist like this compound, the most relevant comparators would be nicotine and varenicline (B1221332).

These studies aim to establish relative potency, efficacy, and subtype selectivity. Key preclinical models for these comparisons include:

Drug Discrimination Studies: In this behavioral paradigm, animals are trained to recognize the internal state produced by a known drug (e.g., nicotine). They learn to press one lever to receive a reward after being administered nicotine and another lever after receiving saline. Once trained, the animals are given the test compound, this compound, to see if they press the "nicotine-like" lever, indicating a similar subjective effect. Comparing the dose at which the new compound produces this effect to that of nicotine provides a measure of its relative potency.

Neurotransmitter Release Assays: Using in vivo microdialysis, as described previously, the magnitude of dopamine or acetylcholine release elicited by this compound would be directly compared to the release caused by equimolar doses of nicotine (a full agonist) and varenicline (a partial agonist). This would help to classify the new compound as a full or partial agonist and determine its relative efficacy.

The following table provides a hypothetical comparison of the pharmacological properties of a novel nAChR agonist with nicotine and varenicline, based on typical preclinical assays.

Illustrative Comparative Profile of a Novel nAChR Agonist
ParameterNicotineVareniclineHypothetical Novel Agonist
Receptor Subtype Affinity (Ki, nM) α4β2*1-5<11-10
Receptor Subtype Affinity (Ki, nM) α7>1000>500>1000
Dopamine Release in NAc (% of Nicotine Efficacy)100%~45-60%~75%
Drug Discrimination (ED50, mg/kg)0.40.10.25

These comparative data are crucial for building a comprehensive preclinical profile and for predicting both the therapeutic potential and possible side-effect liability of a novel compound like this compound.

Advanced Analytical and Spectroscopic Techniques for Characterization and Quantitation in Research

High-Resolution Mass Spectrometry for Metabolite Identification (preclinical/in vitro)

High-resolution mass spectrometry (HRMS) is a cornerstone in preclinical drug metabolism studies, enabling the detection and identification of metabolites in complex biological matrices. nih.govresearchgate.net For (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine, in vitro studies, typically using liver microsomes, are conducted to predict its metabolic fate. The process involves incubating the parent compound with the microsomes and then analyzing the resulting mixture using liquid chromatography coupled with HRMS (LC-HRMS). ijpras.com

The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers allows for the determination of the elemental composition of potential metabolites. nih.govthermofisher.com Data mining techniques are crucial for distinguishing drug-related material from the complex background matrix. nih.gov Methods such as mass defect filtering (MDF), which leverages the principle that metabolites will have a similar mass defect to the parent drug, are employed to selectively identify potential metabolic products. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that helps pinpoint the site of metabolic modification.

Common metabolic pathways for a compound like this compound would include oxidation of the pyridine (B92270) or pyrrolidine (B122466) rings, N-oxidation, and hydroxylation of the methyl group.

Table 1: Potential In Vitro Metabolites of this compound Identified by HRMS

Putative Metabolite Biotransformation Predicted [M+H]⁺ (m/z)
M1 Monohydroxylation (pyridine ring) 179.1182
M2 Monohydroxylation (pyrrolidine ring) 179.1182
M3 N-Oxidation (pyridine) 179.1182
M4 N-Oxidation (pyrrolidine) 179.1182
M5 Dihydroxylation 195.1131

Note: The table is illustrative and based on common metabolic pathways.

Advanced NMR Techniques for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. ipb.pt For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required to unambiguously assign all proton and carbon signals.

¹H NMR: Provides information on the number of different types of protons and their connectivity.

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. ipb.pt

2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the pyridine and pyrrolidine rings.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. ipb.pt

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the methyl group and the two ring systems. ipb.pt

These advanced techniques confirm the molecular structure and can also be used to study interactions with biological targets, such as proteins, by observing changes in chemical shifts or through techniques like Saturation Transfer Difference (STD) NMR.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
Pyridine Ring
C2 - ~158.0
C3 - ~138.5
C4 ~7.5 - 7.7 ~135.0
C5 ~7.1 - 7.3 ~123.0
C6 ~8.4 - 8.6 ~149.0
Pyrrolidine Ring
C2' ~3.5 - 3.7 ~60.0
C3' ~1.8 - 2.2 ~35.0
C4' ~1.6 - 2.0 ~25.0
C5' ~3.0 - 3.4 ~47.0
Methyl Group

Note: Values are predictive and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Solid-State Forms

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov These methods are highly sensitive to the local chemical environment and are used to confirm the presence of specific functional groups and to study the compound's conformation. nih.gov For this compound, characteristic bands for the pyridine ring stretching, C-H stretching of the aliphatic and aromatic portions, and C-N bond vibrations can be identified. nih.gov

Furthermore, vibrational spectroscopy is a powerful tool for characterizing solid-state forms. Different polymorphs or solvates of a compound will exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. This is critical in pharmaceutical development for ensuring consistency and stability of the solid form.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch (Pyridine) 3100 - 3000
Aliphatic C-H Stretch (Pyrrolidine, Methyl) 3000 - 2850
C=N, C=C Stretch (Pyridine Ring) 1600 - 1450
CH₂ Bend (Pyrrolidine) ~1465
CH₃ Bend (Methyl) ~1375

Chiroptical Methods (VCD, ECD) for Absolute Configuration Assignment and Conformational Analysis

For a chiral molecule like this compound, confirming the absolute configuration of the stereocenter is essential. Chiroptical methods, which measure the differential interaction of left and right circularly polarized light with a chiral molecule, are the primary non-crystallographic techniques for this purpose. nih.govnih.gov

Electronic Circular Dichroism (ECD): Measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions.

The standard procedure involves measuring the experimental ECD or VCD spectrum of the compound. mdpi.com Concurrently, quantum chemical calculations are used to predict the theoretical spectra for both the (R) and (S) enantiomers. A direct comparison between the experimental and the two calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.comresearchgate.net

Chromatographic Methods for Impurity Profiling and Stability Studies

Chromatographic techniques are fundamental for assessing the purity of any chemical compound and monitoring its stability over time. biomedres.us High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (LC-MS) detectors, is the most common method for impurity profiling. ijnrd.orgbiomedres.us

These methods can separate this compound from various potential impurities, including:

Process-related impurities: Unreacted starting materials, intermediates, or by-products from the synthesis.

Degradation products: Impurities that form during storage or upon exposure to stress conditions like heat, light, humidity, or acid/base. ijnrd.org

Stereoisomers: The unwanted (S)-enantiomer.

Developing a stability-indicating chromatographic method is crucial. This involves subjecting the compound to forced degradation and ensuring that the method can resolve the parent peak from all significant degradation products. This validates the method for use in long-term stability studies.

Table 4: Application of Chromatographic Methods for Analysis

Analytical Goal Primary Technique Detector Potential Analytes
Impurity Profiling RP-HPLC, UPLC DAD, MS Starting materials, synthetic by-products, isomers
Stability Assessment Stability-Indicating RP-HPLC DAD, MS Oxidative, hydrolytic, and photolytic degradants

Computational and Theoretical Studies of R 2 Methyl 3 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can provide deep insights into the electronic structure, stability, and reactivity of a compound. However, specific quantum chemical studies on (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine are not readily found in the existing body of scientific literature.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound would typically involve the determination of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. Such an analysis would also detail the distribution of electron density and the nature of the chemical bonds within the molecule. At present, specific data regarding the electronic structure and molecular orbital analysis of this compound is not available in published research.

Conformational Energy Landscapes

The conformational flexibility of the pyrrolidine (B122466) ring and its orientation relative to the pyridine (B92270) ring in this compound would be best understood through the exploration of its conformational energy landscape. This analysis would identify the most stable low-energy conformers and the energy barriers between them. Understanding the preferred conformations is crucial as it dictates the molecule's shape and its ability to interact with biological targets. A search of scientific databases did not yield any studies detailing the conformational energy landscapes of this specific compound.

Spectroscopic Property Predictions (e.g., NMR, IR, CD)

Theoretical predictions of spectroscopic properties are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Computational methods can predict the 1H and 13C NMR chemical shifts. These predicted spectra, when compared with experimental data, can aid in the structural elucidation of the molecule.

IR (Infrared): The vibrational frequencies in an IR spectrum can be calculated to identify the characteristic vibrational modes of the functional groups present in the molecule.

CD (Circular Dichroism): For a chiral molecule such as this compound, the prediction of its CD spectrum would be essential to determine its absolute configuration.

Despite the utility of these predictive methods, no specific computational studies predicting the NMR, IR, or CD spectra of this compound have been found in the reviewed literature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for investigating the interactions of a small molecule with a biological target, such as a protein or a nucleic acid. These in silico techniques are fundamental in drug discovery and design. However, specific studies employing these methods for this compound are not documented in the available literature.

Ligand-Target Interactions (e.g., receptor binding site analysis)

Molecular docking simulations could predict the preferred binding orientation of this compound within the active site of a receptor. This analysis would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. A detailed analysis of the binding site would provide insights into the structural basis of the molecule's potential biological activity. Currently, there is no published research available that describes the ligand-target interactions of this compound based on molecular docking.

Conformational Changes Upon Binding

Molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations would reveal any conformational changes that occur in either the ligand or the target protein upon binding. Understanding these dynamic changes is crucial for a complete picture of the binding event and the mechanism of action. As with other computational aspects, there is a lack of specific molecular dynamics simulation data for this compound in the scientific literature.

Virtual Screening for Novel Binding Partners

Virtual screening is a computational methodology extensively utilized in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. In the context of this compound, which is an analog of nicotine (B1678760), virtual screening efforts would primarily target its expected binding site, the nicotinic acetylcholine (B1216132) receptors (nAChRs). Due to the structural complexity and subtype diversity of nAChRs, a common surrogate for the ligand-binding domain, the acetylcholine binding protein (AChBP), is often employed in computational studies. nih.govnih.gov

The process of virtual screening for novel binding partners of receptors targeted by this compound would involve several key steps. Initially, a three-dimensional model of the target receptor, such as a specific nAChR subtype or AChBP, is prepared. This can be based on crystal structures or homology models. nih.govfrontiersin.org Subsequently, large compound libraries, such as the National Cancer Institute (NCI) diversity set or the Chemical Universe Database GDB-13, are screened. nih.govacs.org

Docking algorithms are then used to predict the binding mode and affinity of each molecule in the library to the receptor's binding site. nih.govpnas.org These algorithms score the interactions, and the top-ranking compounds are selected for further investigation. For instance, a virtual screening of the NCI diversity set against AChBPs revealed several potential candidates, with subsequent in vitro assays confirming micromolar to nanomolar affinities for some of these compounds. nih.gov

A "relaxed-complex" approach may also be utilized, which involves molecular dynamics simulations to generate multiple receptor conformations, providing a more realistic representation of the target's flexibility. nih.gov This method has been successfully applied to AChBP, leading to the identification of novel ligands. nih.gov The identified hits from virtual screening serve as novel scaffolds for the development of more potent and specific modulators of nAChRs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For compounds like this compound, QSAR models can be invaluable for predicting the biological activity of new, unsynthesized analogs and for understanding the structural features that are crucial for their interaction with nicotinic acetylcholine receptors (nAChRs).

Development of Predictive Models for Biological Activity (preclinical/in vitro)

The development of predictive QSAR models for nAChR ligands, a class to which this compound belongs, involves compiling a dataset of structurally related compounds with their corresponding biological activities (e.g., binding affinities or efficacies). nih.gov These models are then built using various statistical methods.

For a series of nicotinoid agonists, a classical Hansch-type approach, as well as 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been employed. nih.gov CoMFA models, for instance, have been successful in merging data from different congeneric series into a more global and predictive model. The robustness of these models is typically validated through cross-validation techniques and by predicting the affinities of an external set of ligands. nih.govacs.org

The predictive power of a QSAR model is often assessed by its correlation coefficient (r²) and predictive r² (r²pred). For example, a CoMFA model for a set of nicotinoid agonists yielded a high predictive r² of 0.796 for an external test set. nih.gov Similarly, 3D-QSAR models for ligands of the (α4)₂(β2)₃ nAChR subtype demonstrated good predictive capabilities with r² values of 0.614 for CoMFA and 0.660 for CoMSIA (Comparative Molecular Similarity Indices Analysis). acs.org These models can then be used to guide the synthesis of new derivatives with potentially improved biological activity. mdpi.com

Identification of Key Molecular Descriptors

A crucial aspect of QSAR modeling is the identification of key molecular descriptors that govern the biological activity of the compounds. These descriptors are numerical representations of the chemical and physical properties of the molecules.

For nicotinic agonists, studies have revealed that steric and lipophilic properties are significant factors influencing receptor affinity. For instance, in a study of 6-substituted nicotine derivatives, a combination of the lipophilicity (π) and the molar volume (Δ MOL VOL) of the substituent at the 6-position of the pyridine ring was found to account for the variation in nAChR affinity. researchgate.net

In more advanced 3D-QSAR studies, the contributions of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are mapped. acs.org For a set of nAChR modulators, CoMSIA models have been used to visualize these property fields, providing insights into how modifications in the aromatic ring systems affect binding affinity. acs.org For example, such models can highlight regions where bulky substituents are detrimental to activity or where hydrogen bond acceptors are favorable. nih.gov Directional WHIM (Weighted Holistic Invariant Molecular) descriptors, which capture information about the 3D shape and atom distribution of a molecule, have also been found to be important in nonlinear QSAR models for nAChR affinity. nih.gov

The identification of these key molecular descriptors provides a rational basis for the design of novel ligands with enhanced potency and selectivity for specific nAChR subtypes.

Potential Research Applications and Broader Scientific Impact

Application as Chiral Ligands or Organocatalysts in Asymmetric Synthesis

The chiral nature of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine makes it a promising candidate for use as a chiral ligand in transition-metal catalysis or as an organocatalyst in its own right. The pyrrolidine (B122466) scaffold is a well-established privileged structure in asymmetric catalysis. The combination of the chiral pyrrolidine and the coordinating pyridine (B92270) ring could allow for the formation of stable and stereochemically well-defined metal complexes. These complexes could potentially catalyze a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, with high enantioselectivity.

As an organocatalyst, the secondary amine of the pyrrolidine ring can participate in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. The proximity of the pyridine ring could influence the catalytic activity and selectivity through hydrogen bonding or by acting as a Brønsted or Lewis base.

Table 1: Potential Asymmetric Reactions Catalyzed by this compound or its Derivatives

Reaction Type Potential Role of the Compound Expected Outcome
Asymmetric Aldol ReactionOrganocatalyst (enamine catalysis)Enantiomerically enriched β-hydroxy carbonyl compounds
Asymmetric Michael AdditionOrganocatalyst (enamine catalysis)Enantiomerically enriched 1,5-dicarbonyl compounds or their analogues
Asymmetric Diels-Alder ReactionOrganocatalyst (iminium ion catalysis)Enantiomerically enriched cyclohexene (B86901) derivatives
Asymmetric HydrogenationChiral Ligand for Transition Metals (e.g., Rh, Ir, Ru)Enantiomerically enriched reduced products (alcohols, amines, etc.)

Probes for Biological Pathway Elucidation

The structural similarity of the pyrrolidinyl-pyridine core to naturally occurring alkaloids like nicotine (B1678760) and nornicotine (B190312) suggests that this compound could interact with biological targets such as nicotinic acetylcholine (B1216132) receptors (nAChRs). By modifying this core structure, for instance, by introducing reporter groups like fluorescent tags or radioactive isotopes, this compound could be transformed into a molecular probe. Such probes would be invaluable tools for studying the distribution, density, and function of these receptors in the central nervous system and other tissues. The specific stereochemistry and methylation of the pyridine ring could confer unique selectivity and affinity profiles, allowing for the fine-tuned investigation of specific receptor subtypes and their roles in various physiological and pathological processes.

Building Blocks for Complex Natural Products Synthesis

The pyrrolidine and pyridine rings are common structural motifs in a vast array of natural products, many of which exhibit significant biological activity. The chiral nature of this compound makes it an attractive starting material or key intermediate in the total synthesis of complex alkaloids and other nitrogen-containing natural products. Its pre-defined stereocenter can serve as a crucial control element for establishing the stereochemistry of subsequent synthetic steps, thereby streamlining the synthesis of enantiomerically pure target molecules. The functional handles on both the pyridine and pyrrolidine rings offer multiple points for further chemical elaboration and annulation strategies.

Contribution to Understanding Receptor-Ligand Interactions

The defined three-dimensional structure of this compound makes it an excellent tool for probing the binding pockets of receptors. By systematically modifying the substituents on both the pyridine and pyrrolidine rings and evaluating the corresponding changes in binding affinity and functional activity, researchers can gain detailed insights into the specific molecular interactions that govern ligand recognition and receptor activation. This structure-activity relationship (SAR) data is crucial for developing computational models of receptor-ligand binding and for the rational design of new, more potent, and selective ligands. The methyl group on the pyridine ring, in particular, can serve as a valuable probe for exploring steric and electronic requirements within the receptor's binding site.

Potential as a Lead Compound for Further Medicinal Chemistry Optimization

The pyrrolidinyl-pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in a variety of therapeutic areas, including neurological disorders and infectious diseases. This compound itself could serve as a "lead compound"—a starting point for a medicinal chemistry program aimed at discovering new drugs. Through iterative cycles of chemical modification and biological testing, its properties, such as potency, selectivity, and pharmacokinetic profile, could be optimized. For example, modifications to the pyridine ring could modulate the compound's electronic properties and metabolic stability, while alterations to the pyrrolidine ring could fine-tune its interaction with the target protein.

Table 2: Key Structural Features and Their Potential for Medicinal Chemistry Optimization

Structural Feature Potential Modifications Potential Therapeutic Impact
Pyrrolidine RingN-alkylation, substitution at other positionsAltered binding affinity, selectivity, and pharmacokinetic properties
Pyridine RingIntroduction of various substituents (e.g., halogens, alkoxy groups)Modified electronic properties, metabolic stability, and target interactions
Methyl GroupReplacement with other alkyl or functional groupsProbing steric tolerance in the binding site, influencing metabolic pathways
StereochemistrySynthesis and evaluation of the (S)-enantiomerDetermination of the optimal stereochemistry for biological activity

Conclusion and Future Research Directions

Summary of Key Research Findings on Related Pyridine-Pyrrolidine Compounds

Direct research on (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine is limited. However, extensive structure-activity relationship (SAR) studies on analogous compounds, particularly nicotine (B1678760), offer valuable insights into how modifications affect biological activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).

The core structure, consisting of a pyridine (B92270) ring linked to a pyrrolidine (B122466) ring, is fundamental for interaction with nAChRs. blogspot.com The stereochemistry of the pyrrolidine ring is critical; the (S)-enantiomer of nicotine is significantly more potent than the (R)-enantiomer. The nitrogen on the pyrrolidine ring is typically protonated at physiological pH, forming a cation that engages in a crucial cation-π interaction with an aromatic residue (typically tryptophan) in the nAChR binding site. nih.gov

Substitutions on either ring can dramatically alter a compound's affinity, selectivity, and efficacy for different nAChR subtypes. For instance, a "methyl scan" performed on the pyrrolidinium (B1226570) ring of nicotine revealed that methylation at different positions uniquely changes interactions with the major brain nAChR subtypes, α4β2 and α7. nih.gov This study highlighted that the binding sites of these receptors can accommodate substituents differently, suggesting that targeted modifications can be a strategy for achieving subtype selectivity. nih.gov The introduction of a methyl group on the pyridine ring of the target compound, specifically at the 2-position, is expected to influence its electronic properties and steric profile, which would likely alter its binding affinity and functional activity at various nAChR subtypes compared to nicotine or nornicotine (B190312).

Structural Modification on Nicotine ScaffoldObserved Impact on nAChR InteractionPotential Implication for this compound
Pyrrolidine Ring Methylation (e.g., 2', 3', 4', 5' positions)Position-dependent changes in potency and efficacy at α4β2 and α7 subtypes. nih.govThe 2-methyl group on the pyridine ring will likely modulate subtype selectivity.
N-Methyl Group on PyrrolidineCritical for high affinity and activation of many nAChRs. blogspot.comThe unsubstituted pyrrolidine nitrogen may result in a different binding profile compared to nicotine.
Conformational Restriction (Bridged Analogs)Limits conformational mobility, leading to increased subtype selectivity and varied functional outcomes (agonist vs. antagonist). nih.govThe 2-methyl group may subtly restrict rotation around the C-C bond, influencing the preferred conformation for receptor binding.
Pyridine Ring SubstitutionSubstituents can significantly impact potency and selectivity. blogspot.comThe 2-methyl group is the key modification whose effects on specific nAChR subtypes remain to be determined.

Remaining Challenges and Open Questions

The study of this compound presents several challenges and unanswered questions spanning both chemical synthesis and pharmacology.

Synthetic Challenges:

Stereoselective Synthesis: The primary synthetic challenge is the stereocontrolled construction of the molecule to exclusively obtain the (R)-enantiomer. The stereoselective synthesis of substituted pyrrolidines is a significant area of research in organic chemistry. mdpi.comnih.gov Methods must be developed to either form the pyrrolidine ring enantioselectively from acyclic precursors or functionalize a chiral starting material, such as a derivative of (R)-proline, without racemization. mdpi.com

Pyridine-Pyrrolidine Coupling: Efficiently coupling the 2-methylpyridine (B31789) and the pyrrolidine fragments represents another hurdle. The development of robust C-C bond-forming reactions that are tolerant of the functional groups on both heterocyclic rings is necessary.

Pharmacological Questions:

nAChR Subtype Selectivity: The most critical open question is the compound's binding profile across the diverse family of nAChR subtypes (e.g., α4β2, α7, α3β4). The biggest challenge in the field is developing ligands with high selectivity to avoid the side effects associated with non-specific compounds like nicotine. nih.govresearchgate.net It is unknown whether the 2-methyl substitution confers selectivity for a particular subtype.

Functional Activity: It is essential to determine whether the compound acts as an agonist, a partial agonist, an antagonist, or an allosteric modulator at its target receptors. mdpi.com Agonists activate the receptor, while antagonists block it. Allosteric modulators bind to a different site and can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the primary agonist. mdpi.com Each type of functional activity has distinct therapeutic implications.

Prospective Avenues for Advanced Synthetic and Mechanistic Research

Future research should focus on developing efficient and scalable synthetic routes to this compound to enable thorough biological evaluation.

Asymmetric Synthesis: Exploration of modern asymmetric synthesis techniques is paramount. This could involve iridium-catalyzed reductive generation of azomethine ylides for cycloaddition reactions or the catalytic hydrogenation of substituted pyrrole (B145914) precursors. nih.govacs.org These methods could provide access to highly functionalized pyrrolidines with excellent stereocontrol.

Convergent Synthetic Strategies: Developing a convergent synthesis, where the two heterocyclic rings are prepared separately and coupled late in the process, would be highly advantageous. This would allow for the synthesis of a library of analogs by varying the substitution on either ring to systematically probe structure-activity relationships.

Mechanistic Studies: Once a biological target is identified, mechanistic studies will be crucial. For example, if the compound binds to an nAChR, computational docking and molecular dynamics simulations could be used to predict its binding mode. This, combined with site-directed mutagenesis of the receptor, can elucidate the specific molecular interactions responsible for its affinity and selectivity.

Synthetic ApproachDescriptionKey Advantage
Chiral Pool SynthesisUtilizing a readily available chiral starting material, such as (R)-proline or a derivative, to construct the pyrrolidine ring. mdpi.comEnsures correct stereochemistry from the outset.
Asymmetric CatalysisEmploying a chiral catalyst to induce stereoselectivity in the formation of the pyrrolidine ring from an achiral precursor. nih.govPotentially more flexible and scalable for creating diverse analogs.
Late-Stage C-H FunctionalizationDirectly coupling a pre-formed 2-methylpyridine with a pyrrolidine derivative via activation of a C-H bond, potentially reducing the number of synthetic steps.High step-economy and efficiency.

Future Potential in Novel Target Identification and Chemical Biology

Given its unique structure, this compound has significant potential as a tool for chemical biology and drug discovery.

Probe for nAChR Subtypes: If the compound demonstrates high affinity and selectivity for a specific nAChR subtype, it could be developed into a valuable chemical probe. nih.gov By radiolabeling or attaching a fluorescent tag, it could be used to map the distribution and density of its target receptor in the brain and peripheral tissues, aiding in the understanding of the receptor's physiological role.

Therapeutic Lead Compound: The modulation of nAChRs is a promising therapeutic strategy for a wide range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine dependence. nih.govnih.gov Should this compound exhibit a desirable pharmacological profile (e.g., high selectivity for the α7 or α4β2 receptor), it would become a valuable lead compound for optimization and development into a novel therapeutic agent.

Exploring Non-nAChR Targets: While nAChRs are the most probable targets, the compound should also be screened against a broader panel of receptors and enzymes. The pyridine and pyrrolidine scaffolds are present in a wide array of biologically active molecules, and unbiased screening could reveal unexpected targets, opening new avenues for research. nih.govresearchgate.net

Ultimately, the future of this compound in research hinges on its synthesis and initial pharmacological characterization. Its unique substitution pattern warrants investigation and holds the promise of contributing to the challenging but important field of nicotinic ligand development.

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